![molecular formula C24H25FN2O4 B2574933 2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-27-0](/img/structure/B2574933.png)
2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds are known for their diverse biological activities and are considered potential sources of biologically active compounds .
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .
Molecular Structure Analysis
The molecular structure of these compounds can be complex, with various substituents attached to the pyrrole ring . The exact structure would depend on the specific substituents present in the compound.
Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on the specific substituents present. For instance, a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles provides polysubstituted 3-aminopyrrole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For a related compound, 2-(Pyridin-4-ylmethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the yield was 70%, and the melting point was 220–223 °C .
Scientific Research Applications
Electron Transport Layer in Solar Cells : Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for applications as an electron transport layer in inverted polymer solar cells. This study highlights the use of a similar diketopyrrolopyrrole (DPP) backbone, demonstrating its potential in enhancing power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).
Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) investigated the use of naphthoquinone derivatives, which are structurally similar, as chemosensors for metal ions. They found that these compounds exhibit remarkable selectivity towards certain metal ions, indicating the potential of similar compounds in sensor technology (Gosavi-Mirkute et al., 2017).
Optoelectronic Materials and Biological Systems : Zhang et al. (2014) synthesized symmetrically substituted diketopyrrolopyrrole derivatives, demonstrating their potential application in novel organic optoelectronic materials and biological systems due to their enhanced water solubility and optical properties (Zhang et al., 2014).
Stimulated Emission and Ultrafast Spectroscopy : Zadeh et al. (2015) explored the linear photophysical and nonlinear optical characteristics of new diketopyrrolopyrrole derivatives, indicating their potential in stimulated emission and ultrafast spectroscopy applications (Zadeh et al., 2015).
Organic Solar Cells : Gupta et al. (2017) designed and synthesized a small molecular non-fullerene electron acceptor for organic solar cells, utilizing diketopyrrolopyrrole as terminal functionalities. This demonstrates the relevance of similar compounds in the field of solar energy (Gupta et al., 2017).
Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units, indicating the potential of similar compounds in electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Future Directions
properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(3-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-4-26(5-2)11-12-27-21(15-7-6-8-16(25)13-15)20-22(28)18-10-9-17(30-3)14-19(18)31-23(20)24(27)29/h6-10,13-14,21H,4-5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBNGYLJMBVTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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